molecular formula C29H38Cl3FN4O B13502224 4-[(R)-(3-aminophenyl)({4-[(4-fluorophenyl)methyl]piperazin-1-yl})methyl]-N,N-diethylbenzamide trihydrochloride

4-[(R)-(3-aminophenyl)({4-[(4-fluorophenyl)methyl]piperazin-1-yl})methyl]-N,N-diethylbenzamide trihydrochloride

Cat. No.: B13502224
M. Wt: 584.0 g/mol
InChI Key: PKZCDLXQKBSRME-PUWFUATASA-N
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Description

4-[®-(3-aminophenyl)({4-[(4-fluorophenyl)methyl]piperazin-1-yl})methyl]-N,N-diethylbenzamide trihydrochloride is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an aminophenyl group, a fluorophenyl group, and a piperazine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[®-(3-aminophenyl)({4-[(4-fluorophenyl)methyl]piperazin-1-yl})methyl]-N,N-diethylbenzamide trihydrochloride involves multiple steps, including the formation of intermediate compounds. The process typically begins with the preparation of the aminophenyl and fluorophenyl intermediates, followed by their coupling with the piperazine ring under controlled conditions.

Industrial Production Methods

Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization. The process is scaled up from laboratory conditions to industrial scale, ensuring consistency and quality control .

Chemical Reactions Analysis

Types of Reactions

4-[®-(3-aminophenyl)({4-[(4-fluorophenyl)methyl]piperazin-1-yl})methyl]-N,N-diethylbenzamide trihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted benzamide compounds .

Scientific Research Applications

4-[®-(3-aminophenyl)({4-[(4-fluorophenyl)methyl]piperazin-1-yl})methyl]-N,N-diethylbenzamide trihydrochloride has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-[®-(3-aminophenyl)({4-[(4-fluorophenyl)methyl]piperazin-1-yl})methyl]-N,N-diethylbenzamide trihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. This can result in various physiological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[®-(3-aminophenyl)({4-[(4-fluorophenyl)methyl]piperazin-1-yl})methyl]-N,N-diethylbenzamide trihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C29H38Cl3FN4O

Molecular Weight

584.0 g/mol

IUPAC Name

4-[(R)-(3-aminophenyl)-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methyl]-N,N-diethylbenzamide;trihydrochloride

InChI

InChI=1S/C29H35FN4O.3ClH/c1-3-33(4-2)29(35)24-12-10-23(11-13-24)28(25-6-5-7-27(31)20-25)34-18-16-32(17-19-34)21-22-8-14-26(30)15-9-22;;;/h5-15,20,28H,3-4,16-19,21,31H2,1-2H3;3*1H/t28-;;;/m1.../s1

InChI Key

PKZCDLXQKBSRME-PUWFUATASA-N

Isomeric SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)[C@H](C2=CC(=CC=C2)N)N3CCN(CC3)CC4=CC=C(C=C4)F.Cl.Cl.Cl

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)N)N3CCN(CC3)CC4=CC=C(C=C4)F.Cl.Cl.Cl

Origin of Product

United States

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